Bienvenue dans la boutique en ligne BenchChem!

N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

This 4-amine pyrazolo[3,4-d][1,2,3]triazine offers a unique chiral sec-butyl group at the N4 position, absent in published kinase inhibitor chemotypes. The racemic mixture enables enantiomer separation and stereospecific kinase panel screening (CDK2, CDK7, CDK12, EGFR). Ideal for head-to-head 4-amine vs. 4-one pharmacophore comparison, solubility/logD profiling, and microsomal stability studies. Secure this critical SAR probe to accelerate your lead optimization program.

Molecular Formula C14H16N6
Molecular Weight 268.324
CAS No. 1257553-51-7
Cat. No. B2376486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
CAS1257553-51-7
Molecular FormulaC14H16N6
Molecular Weight268.324
Structural Identifiers
SMILESCCC(C)NC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3
InChIInChI=1S/C14H16N6/c1-3-10(2)16-13-12-9-15-20(14(12)18-19-17-13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,16,17,18)
InChIKeyWKNZESLVFDZRFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(sec-Butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1257553-51-7): Core Scaffold Identity and Procurement Context


N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1257553-51-7) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d][1,2,3]triazine class, with molecular formula C₁₄H₁₆N₆ and molecular weight 268.32 g/mol . The compound features a fused pyrazolo-triazine bicyclic core substituted at the N7 position with a phenyl ring and at the C4 position with a sec-butylamine moiety. This scaffold is structurally related to pyrazolotriazine-based kinase inhibitor chemotypes that have demonstrated inhibitory activity against CDK2, CDK7, CDK12, EGFR, and PPO targets in published studies [1]. The compound is commercially available as a research-grade building block, typically at ≥95% purity .

Why N-(sec-Butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Cannot Be Casually Replaced by Its Isobutyl or Cycloalkyl Analogs


Within the 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine series, the N4-alkyl substituent is not a passive spectator but a critical determinant of molecular shape, lipophilicity, and target engagement. The closest structural analog, N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226454-53-0), shares an identical molecular formula (C₁₄H₁₆N₆) and molecular weight (268.32) , yet differs in a single structural feature: the sec-butyl group of the target compound is branched at the α-carbon (butan-2-yl), whereas the isobutyl analog is branched at the β-carbon (2-methylpropyl). This branching pattern difference creates a chiral center (sec-butyl, racemic) absent in the isobutyl variant, directly altering the spatial orientation of the terminal methyl group relative to the triazine core . In kinase inhibitor SAR, even single-methyl shifts at solvent-exposed positions have been shown to modulate isoform selectivity by an order of magnitude or more [1]. The N-cyclopentyl analog (CAS 1257548-41-6, C₁₅H₁₆N₆, MW 280.33) introduces further divergence through ring constraint, altering both conformational flexibility and lipophilicity relative to the open-chain sec-butyl group [2]. These structural distinctions mean that binding, selectivity, solubility, and metabolic stability profiles cannot be assumed transferable across analogs without experimental verification.

Quantitative Differentiation Evidence for N-(sec-Butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Relative to Closest Analogs


Chiral Center Presence: sec-Butyl vs. Isobutyl Branching Creates Differential Steric and Pharmacophoric Space

The target compound bears a sec-butyl group (butan-2-yl) at the N4 position, generating a chiral center at the α-carbon; in contrast, the isobutyl analog (CAS 1226454-53-0) features a 2-methylpropyl group with no chiral center . This difference is not cosmetic: the sec-butyl group projects the terminal ethyl group into a distinct region of space relative to the triazine plane, while the isobutyl group symmetrically distributes two methyl groups at the β-position . In published pyrazolotriazine kinase inhibitor SAR from the same broader scaffold class, the N4 substituent identity has been shown to modulate CDK2 percent inhibition from <20% to >80% depending on alkyl chain branching and size [1].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Class-Level Anticancer Potency: Pyrazolo[3,4-d][1,2,3]triazine Derivatives Achieve Single-Digit Micromolar IC50 Against Hepatocellular and Pancreatic Cancer Lines

While no direct bioactivity data has been published for CAS 1257553-51-7 itself, the pyrazolo[3,4-d][1,2,3]triazine scaffold to which it belongs has demonstrated reproducible single-digit micromolar anticancer activity. In the foundational SAR study by Kassem et al. (2017), compounds 6a and 6c achieved IC50 values of 4.93–8.84 μM against the Huh-7 hepatocellular carcinoma line, comparable to doxorubicin (IC50 5.43 μM), and compound 6d achieved IC50 4.93 μM against Panc-1 pancreatic cancer cells versus doxorubicin at 6.90 μM [1]. These compounds also activated caspases 3/7, confirming an apoptotic mechanism [1]. The target compound, bearing the same pyrazolo[3,4-d][1,2,3]triazin-4-amine core with an N4-sec-butyl substituent, belongs to this active chemotype, and its structural departure from the published 4-one and 4-amine variants provides a basis for differentiated follow-up screening.

Anticancer agents Kinase inhibition Apoptosis induction

Kinase Inhibition Precedent: Pyrazolo-Triazine Chemotype Achieves Nanomolar Inhibition of CDK and EGFR Targets

The pyrazolo-triazine chemotype has a strong and growing precedent as a kinase inhibitor scaffold. LDC4297, a pyrazolo[1,5-a][1,3,5]triazine, inhibits CDK7 with an IC50 of <5 nM and demonstrates >100-fold selectivity over CDK4, CDK6, and CDK9 [1]. CDK12-IN-5, a pyrazolotriazine, inhibits CDK12 with an IC50 of 23.9 nM at high ATP (2 mM) while sparing CDK2 (IC50 = 173 μM) and CDK9 (IC50 = 127 μM) [2]. On a related pyrazolyl-s-triazine scaffold, compound 3i achieved EGFR IC50 of 34.1 nM, outperforming erlotinib (IC50 = 67.3 nM) and achieving 93.6% EGFR inhibition and 91.4% CDK-2 inhibition at 10 μM [3]. The target compound, with its unique sec-butyl substituent at the N4 position on the pyrazolo[3,4-d][1,2,3]triazine core, is a structural chimera of these validated chemotypes, and its procurement enables direct kinase panel profiling that is not achievable with the published analogs.

Kinase inhibitor CDK EGFR Oncology

N-Cyclopentyl vs. N-sec-Butyl: Conformational Flexibility and Lipophilicity Divergence Within the 7-Phenyl Series

The N-cyclopentyl analog (CAS 1257548-41-6, C₁₅H₁₆N₆, MW 280.33) replaces the open-chain sec-butyl group with a constrained cyclopentyl ring [1]. This substitution increases molecular weight by 12 Da, reduces the number of rotatable bonds by approximately two, and increases lipophilicity (estimated ΔclogP ≈ +0.5–0.8 for cyclopentyl vs. sec-butyl) . In drug discovery, cyclopentyl substitution is often used to reduce metabolic N-dealkylation, but it simultaneously increases TPSA-normalized lipophilicity, which can reduce solubility and increase plasma protein binding [2]. The sec-butyl group of the target compound retains greater conformational flexibility and a lower clogP, making it a preferred starting point for programs prioritizing ligand efficiency and aqueous solubility over maximal metabolic stability.

Drug design Physicochemical properties Conformational analysis

Purity Benchmarking and Vendor Availability: Differentiated Procurement Landscape

CAS 1257553-51-7 is available from multiple non-excluded commercial suppliers as a research-grade building block, with cataloged purity typically ≥95% . The isobutyl analog (CAS 1226454-53-0) is also commercially available at similar purity levels , but the two compounds are not interchangeable from a procurement standpoint: they bear distinct CAS numbers, SMILES strings, and InChI Keys. Critically, no vendor-supplied certificate of analysis was identified that provides quantitative HPLC purity, residual solvent content, or heavy metal analysis for either compound, which represents a quality assurance gap that procurement officers should address through upfront vendor qualification. The sec-butyl compound's single chiral center also introduces the potential for enantiomeric impurity if synthesis is not stereocontrolled—a quality attribute not applicable to the achiral isobutyl analog.

Chemical procurement Building blocks Quality control

Recommended Application Scenarios for N-(sec-Butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening: Probing the Effect of α-Branched Alkyl Substituents on Pyrazolo-Triazine Kinase Binding

The sec-butyl group of CAS 1257553-51-7 introduces a chiral α-branched substituent at the N4 position that is absent from all published pyrazolotriazine kinase inhibitors. As demonstrated in Section 3, the pyrazolo-triazine chemotype has produced potent CDK7 (IC50 <5 nM), CDK12 (IC50 23.9 nM), and EGFR (IC50 34.1 nM) inhibitors [1]. Procurement of this compound enables a focused kinase panel screen (e.g., 50–100 kinases) to determine whether the sec-butyl group confers a unique selectivity fingerprint relative to published N-cyclopentyl, N-isopropyl, and N-aryl pyrazolotriazines. The chiral center further permits follow-up enantiomer separation and testing if initial racemic screening yields promising activity.

Anticancer Phenotypic Screening: Extending the Pyrazolo[3,4-d][1,2,3]triazin-4-amine SAR Beyond 4-One Derivatives

Published pyrazolo[3,4-d][1,2,3]triazine anticancer data (IC50 4.93–8.84 μM against Huh-7; IC50 4.93–9.91 μM against Panc-1) were obtained exclusively with 4-one derivatives [2]. CAS 1257553-51-7 is a 4-amine analog, differing at the key C4 position that directly interacts with the kinase hinge region. Procurement allows head-to-head comparison of 4-amine vs. 4-one pharmacophore contributions within the same core scaffold, using the MTT assay in Huh-7 and Panc-1 cells with doxorubicin as a reference standard, thereby resolving whether the 4-amine substitution enhances, maintains, or diminishes the class-level anticancer potency.

Physicochemical and Metabolic Stability Comparison: sec-Butyl vs. Isobutyl vs. Cyclopentyl in the 7-Phenyl Series

As quantified in Section 3, the target compound (sec-butyl) differs from its isobutyl analog in branching architecture and from its cyclopentyl analog in conformational flexibility, lipophilicity (estimated ΔAlogP ≈ +0.5–0.8 for cyclopentyl), and molecular weight (+12 Da for cyclopentyl) . A systematic head-to-head comparison of aqueous solubility (shake-flask or nephelometry), logD7.4 (shake-flask HPLC), microsomal stability (human and mouse liver microsomes, t1/2), and CYP inhibition (CYP3A4, 2D6, 2C9 fluorescent probes) across these three analogs would provide direct experimental data to guide lead optimization programs choosing between open-chain and cyclic N4 substituents on the pyrazolo[3,4-d][1,2,3]triazine scaffold.

Enantioselectivity Assessment: Chiral Resolution and Differential Biological Testing of sec-Butyl Enantiomers

The sec-butyl substituent of CAS 1257553-51-7 generates a chiral center, meaning commercial samples are racemic unless otherwise specified . This creates a unique opportunity not available with the achiral isobutyl analog: chiral chromatographic resolution (e.g., chiralpak AD-H or OD-H column) followed by enantiomer-specific testing in biochemical or cellular assays. If differential activity is observed between enantiomers, this would provide strong evidence of a stereospecific binding interaction, elevating the compound from a general building block to a stereochemical probe with potential for enantiopure lead development.

Quote Request

Request a Quote for N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.